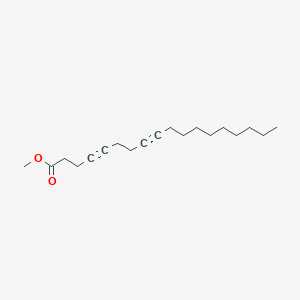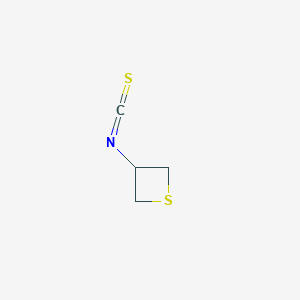
3-Isothiocyanatothietane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanatothietane is an organic compound characterized by the presence of an isothiocyanate group attached to a thietane ring Thietane is a four-membered ring containing one sulfur atom The isothiocyanate group, with the general formula R−N=C=S, is known for its reactivity and presence in various biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatothietane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the one-pot synthesis under aqueous conditions, which is both economical and suitable for large-scale production . This method involves the in situ generation of dithiocarbamate salts followed by their desulfurylation to form the desired isothiocyanate.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isothiocyanatothietane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atom of the isothiocyanate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Thioureas, carbamates, and other derivatives.
Applications De Recherche Scientifique
3-Isothiocyanatothietane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanatothietane involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This reactivity underlies its antimicrobial and anticancer activities, as it can disrupt essential biological processes in pathogens and cancer cells.
Comparaison Avec Des Composés Similaires
Allyl isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenyl isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Sulforaphane: Derived from glucoraphanin in broccoli, known for its anticancer and antioxidant properties.
Uniqueness of 3-Isothiocyanatothietane: this compound is unique due to its thietane ring, which imparts distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other isothiocyanates, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
59288-36-7 |
|---|---|
Formule moléculaire |
C4H5NS2 |
Poids moléculaire |
131.2 g/mol |
Nom IUPAC |
3-isothiocyanatothietane |
InChI |
InChI=1S/C4H5NS2/c6-3-5-4-1-7-2-4/h4H,1-2H2 |
Clé InChI |
HJRBPDJVUGJEAR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
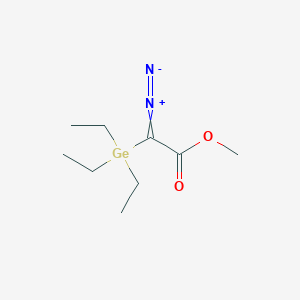
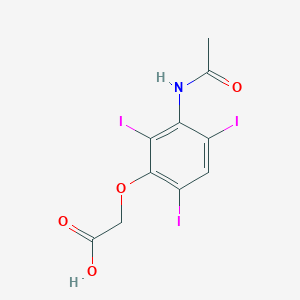

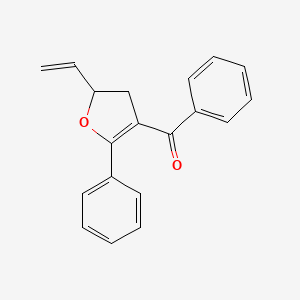
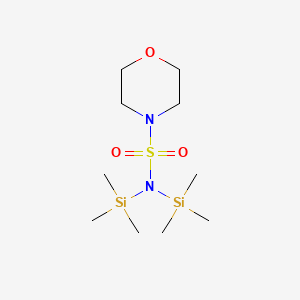
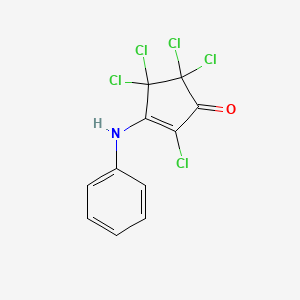
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)

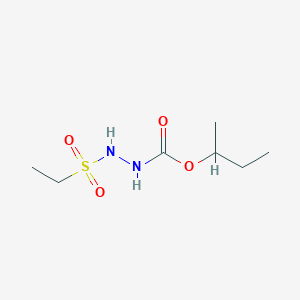
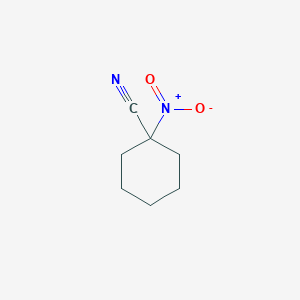
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
